molecular formula C18H18N2O3 B237947 N-[2-(1-pyrrolidinyl)phenyl]-1,3-benzodioxole-5-carboxamide

N-[2-(1-pyrrolidinyl)phenyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B237947
M. Wt: 310.3 g/mol
InChI Key: YJBCOMGMRCSYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-pyrrolidinyl)phenyl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a pyrrolidine ring attached to a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-pyrrolidinyl)phenyl]-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by its attachment to the benzodioxole moiety. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-pyrrolidinyl)phenyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-[2-(1-pyrrolidinyl)phenyl]-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1-pyrrolidinyl)phenyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes or receptors, modulating their activity. The benzodioxole moiety can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-pyrrolidinyl)phenyl]-1,3-benzodioxole-5-carboxamide is unique due to its combined structural features, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

N-(2-pyrrolidin-1-ylphenyl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C18H18N2O3/c21-18(13-7-8-16-17(11-13)23-12-22-16)19-14-5-1-2-6-15(14)20-9-3-4-10-20/h1-2,5-8,11H,3-4,9-10,12H2,(H,19,21)

InChI Key

YJBCOMGMRCSYLB-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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